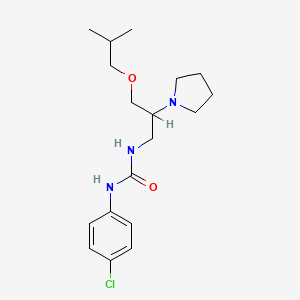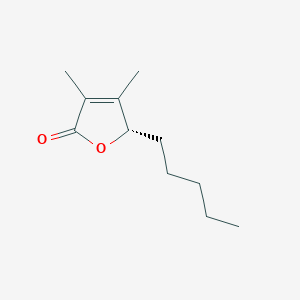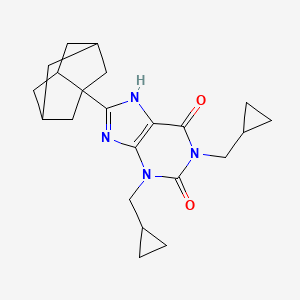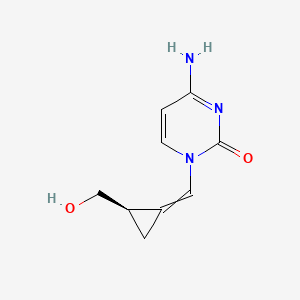
N-(4-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-N’-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the urea linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization or chromatography are often necessary to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(4-Chlorophenyl)-N’-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(4-Chlorophenyl)-N’-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(4-Chlorophenyl)-N’-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)ethyl)urea
- N-(4-Chlorophenyl)-N’-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)butyl)urea
Uniqueness
N-(4-Chlorophenyl)-N’-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)urea is unique due to its specific structural features, such as the combination of a chlorophenyl group and a pyrrolidinyl moiety
属性
CAS 编号 |
86398-58-5 |
|---|---|
分子式 |
C18H28ClN3O2 |
分子量 |
353.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]urea |
InChI |
InChI=1S/C18H28ClN3O2/c1-14(2)12-24-13-17(22-9-3-4-10-22)11-20-18(23)21-16-7-5-15(19)6-8-16/h5-8,14,17H,3-4,9-13H2,1-2H3,(H2,20,21,23) |
InChI 键 |
AXIQSFAQCCNKQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COCC(CNC(=O)NC1=CC=C(C=C1)Cl)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)






